molecular formula C17H18N2O2 B3927791 2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione

2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No. B3927791
M. Wt: 282.34 g/mol
InChI Key: IDYJRGRCMXSCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione, also known as SKF 38393, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of benzazepine derivatives and has been shown to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione 38393 involves the activation of dopamine D1-like receptors, which leads to the stimulation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP levels. This activation of the cAMP pathway has been shown to modulate various ion channels and other intracellular signaling pathways, leading to the observed physiological effects of this compound 38393.
Biochemical and Physiological Effects:
The use of this compound 38393 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. In addition, this compound 38393 has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione 38393 in lab experiments is its high selectivity for dopamine D1-like receptors, which enables researchers to study the specific role of these receptors in various physiological processes. However, one of the limitations of using this compound 38393 is its relatively low potency, which may require the use of higher concentrations of the compound in experiments.

Future Directions

There are several future directions for the use of 2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione 38393 in scientific research. One potential application is the development of novel therapeutic agents for the treatment of various neurological disorders, including Parkinson's disease and addiction. In addition, the use of this compound 38393 may lead to a better understanding of the role of dopamine D1-like receptors in various physiological processes, which could have implications for the development of new drugs targeting these receptors. Finally, the development of more potent analogs of this compound 38393 may enable researchers to study the specific effects of dopamine D1-like receptor activation at lower concentrations of the compound.

Scientific Research Applications

2-[3-(dimethylamino)propyl]-1H-benzo[f]isoindole-1,3(2H)-dione 38393 has been extensively used in scientific research as a selective agonist of dopamine D1-like receptors. These receptors are widely distributed in the central nervous system and play a critical role in the regulation of various physiological processes, including motor function, reward, and cognition. The use of this compound 38393 has enabled researchers to study the role of dopamine D1-like receptors in these processes and has led to the development of novel therapeutic agents for the treatment of various neurological disorders.

properties

IUPAC Name

2-[3-(dimethylamino)propyl]benzo[f]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-18(2)8-5-9-19-16(20)14-10-12-6-3-4-7-13(12)11-15(14)17(19)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYJRGRCMXSCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=O)C2=CC3=CC=CC=C3C=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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